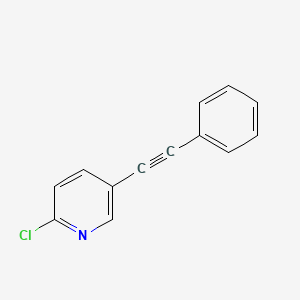
2-chloro-5-(phenylethynyl)Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(phenylethynyl)Pyridine is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Metabotropic Glutamate Receptor (mGluR) Modulation
One of the primary applications of 2-chloro-5-(phenylethynyl)pyridine is its role as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, including anxiety, depression, and neurodegenerative diseases.
- Neuroprotective Effects : Research has demonstrated that antagonists of mGluR5 can provide neuroprotection against excitotoxicity induced by glutamate and NMDA. For instance, studies showed that compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine), which shares structural similarities with this compound, effectively reduced neuronal damage in vitro by blocking mGluR5 activation .
1.2 Pain Management
The compound's ability to modulate mGluR5 has implications for pain management. By inhibiting this receptor, it may help alleviate chronic pain conditions linked to excessive glutamate signaling.
Synthesis and Chemical Reactions
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed coupling reactions. These methods allow for the efficient formation of the compound from readily available precursors.
- Sonogashira Coupling : A notable method involves the Sonogashira reaction, where aryl halides are coupled with terminal alkynes in the presence of a palladium catalyst. This approach has been utilized to synthesize derivatives of pyridine with phenylethynyl groups effectively .
Case Studies and Research Findings
3.1 Neuroprotective Studies
In a series of experiments conducted on cultured neurons, researchers found that treatment with mGluR5 antagonists led to a significant reduction in cell death caused by excitotoxicity. The protective effects were attributed to the blockade of calcium influx and subsequent apoptotic pathways activated by glutamate signaling .
3.2 Antidepressant Properties
Recent studies have suggested that mGluR5 antagonists like this compound may possess antidepressant-like effects in animal models. The antagonism of mGluR5 has been linked to enhanced synaptic plasticity and improved mood-related behaviors in rodent models .
Eigenschaften
CAS-Nummer |
87148-60-5 |
|---|---|
Molekularformel |
C13H8ClN |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-chloro-5-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C13H8ClN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H |
InChI-Schlüssel |
PVYBHZLTBDPVTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















